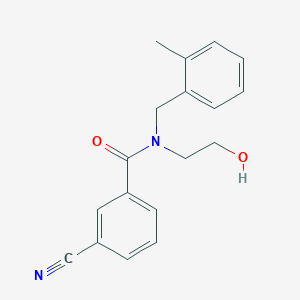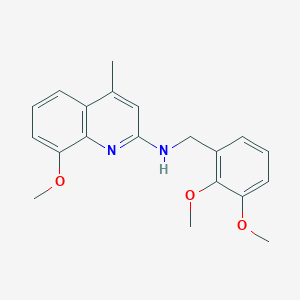![molecular formula C22H23N3O4S B5294287 2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-(2-pyridinylmethyl)acetamide](/img/structure/B5294287.png)
2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-(2-pyridinylmethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-(2-pyridinylmethyl)acetamide, commonly known as BMS-986020, is a small molecule drug that has been developed for the treatment of fibrotic diseases. Fibrosis is a pathological condition characterized by the excessive deposition of extracellular matrix (ECM) proteins, leading to the distortion and dysfunction of tissues and organs. BMS-986020 is a selective inhibitor of lysophosphatidic acid receptor 1 (LPA1), a G protein-coupled receptor that plays a key role in the initiation and progression of fibrosis.
作用机制
LPA1 is a G protein-coupled receptor that is activated by lysophosphatidic acid (LPA), a bioactive lipid that is produced by activated platelets, injured cells, and other sources. LPA1 is widely expressed in various cell types, including fibroblasts, smooth muscle cells, endothelial cells, and immune cells. Activation of LPA1 by LPA leads to the activation of downstream signaling pathways, including the Rho/ROCK pathway, the PI3K/Akt pathway, and the MAPK pathway, which promote fibrosis, inflammation, and cell proliferation.
BMS-986020 is a selective antagonist of LPA1, which binds to the receptor and prevents the activation of downstream signaling pathways. By inhibiting LPA1, BMS-986020 reduces the production and deposition of 2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-(2-pyridinylmethyl)acetamide proteins, decreases inflammation, and improves organ function.
Biochemical and Physiological Effects
BMS-986020 has been shown to have several biochemical and physiological effects in preclinical models of fibrosis. In a mouse model of pulmonary fibrosis, treatment with BMS-986020 reduced the lung fibrotic score, decreased the expression of fibrosis-related genes, and improved lung function. In a rat model of liver fibrosis, treatment with BMS-986020 reduced the collagen content, decreased the expression of fibrosis-related genes, and improved liver function. In a mouse model of skin fibrosis, treatment with BMS-986020 reduced the skin thickness, decreased the expression of fibrosis-related genes, and improved skin function.
实验室实验的优点和局限性
BMS-986020 has several advantages for lab experiments. It is a selective inhibitor of LPA1, which allows for the specific targeting of this receptor without affecting other signaling pathways. It has been extensively studied in preclinical models of fibrosis, which provides a strong rationale for its use in clinical trials. It has also been shown to have a good safety profile in preclinical studies.
However, there are also limitations to the use of BMS-986020 in lab experiments. It is a small molecule drug, which may limit its ability to penetrate certain tissues and organs. It may also have off-target effects on other receptors or signaling pathways, which could complicate the interpretation of experimental results.
未来方向
There are several future directions for the research and development of BMS-986020. One direction is the further evaluation of its safety and efficacy in clinical trials for the treatment of fibrotic diseases. Another direction is the investigation of its potential use in combination with other drugs or therapies for the treatment of fibrosis. Additionally, the elucidation of the molecular mechanisms underlying the anti-fibrotic effects of BMS-986020 could lead to the identification of novel targets for the development of new anti-fibrotic drugs.
合成方法
The synthesis of BMS-986020 involves several steps, starting from commercially available starting materials. The key intermediate is 2-(4-(tert-butoxycarbonylamino)-2-methylphenoxy)acetic acid, which is prepared by the reaction of 2-methyl-4-nitrophenol with tert-butyl 2-(bromomethyl)acetoacetate, followed by reduction with sodium borohydride and deprotection with trifluoroacetic acid. The final product is obtained by coupling this intermediate with 2-pyridinemethanamine and benzylamine in the presence of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and N-hydroxysuccinimide.
科学研究应用
BMS-986020 has been extensively studied in preclinical models of fibrosis, including pulmonary fibrosis, liver fibrosis, renal fibrosis, and skin fibrosis. In these models, BMS-986020 has been shown to reduce the deposition of 2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-(2-pyridinylmethyl)acetamide proteins, decrease inflammation, and improve organ function. These findings have led to the initiation of clinical trials to evaluate the safety and efficacy of BMS-986020 in patients with idiopathic pulmonary fibrosis, systemic sclerosis-associated interstitial lung disease, and nonalcoholic steatohepatitis.
属性
IUPAC Name |
2-[4-(benzylsulfamoyl)-2-methylphenoxy]-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-17-13-20(30(27,28)25-14-18-7-3-2-4-8-18)10-11-21(17)29-16-22(26)24-15-19-9-5-6-12-23-19/h2-13,25H,14-16H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUGSRSMOUCUGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=C2)OCC(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Benzylsulfamoyl-2-methyl-phenoxy)-N-pyridin-2-ylmethyl-acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(3,4-dimethoxyphenyl)propyl]propanamide](/img/structure/B5294207.png)
![N-({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)quinoxalin-2-amine](/img/structure/B5294213.png)
![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(4-methoxypiperidin-1-yl)nicotinamide](/img/structure/B5294221.png)
![2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N,N-bis(2-hydroxyethyl)acetamide](/img/structure/B5294223.png)
![3-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5294226.png)
![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B5294239.png)

![7-(cyclopropylmethyl)-2-methyl-N-[2-(1,3-thiazol-2-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5294247.png)
![[2-(2-chloro-3,6-dimethylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5294268.png)
![2-({4-[(3-methyl-2-pyridinyl)methyl]-1-piperazinyl}methyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5294270.png)
![8-{[2-(4-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5294278.png)
![2-[(3-hydroxy-1-adamantyl)acetyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5294286.png)

